6-(Perfluoroethyl)pyrazin-2-amine
Overview
Description
6-(Perfluoroethyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound that features a pyrazine ring substituted with a perfluoroethyl group at the 6-position and an amine group at the 2-position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 6-(Perfluoroethyl)pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrazine derivatives often involves cyclization reactions, ring annulation, and cycloaddition . Industrial production methods may include the use of transition-metal-free strategies or metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
6-(Perfluoroethyl)pyrazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions with halogenated reagents to form new derivatives . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrazine derivatives with different functional groups.
Scientific Research Applications
6-(Perfluoroethyl)pyrazin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrazine derivatives are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make this compound a valuable compound for drug discovery and development. Additionally, it has applications in the industry as a component in organic materials and natural products .
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
6-(Perfluoroethyl)pyrazin-2-amine can be compared with other similar compounds, such as 2-aminopyrazine and other pyrazine derivatives. These compounds share a common pyrazine scaffold but differ in their substituents and functional groups . The presence of the perfluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, which may enhance its biological activity and industrial applications .
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)3-1-13-2-4(12)14-3/h1-2H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUZHWRSOYRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501252037 | |
Record name | 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-64-9 | |
Record name | 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1,2,2,2-Pentafluoroethyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501252037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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